molecular formula C22H21N3O3S B2616059 7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-87-7

7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2616059
CAS No.: 941949-87-7
M. Wt: 407.49
InChI Key: JHIDRNNTIBUABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazinone derivative characterized by a fused bicyclic core structure. Key substituents include:

  • Position 7: 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups.
  • Position 2: Methyl substituent, a common moiety in bioactive thiazolo derivatives.
  • Position 5: 2-Methylbenzyl group, providing steric bulk and lipophilicity.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13-7-5-6-8-16(13)12-25-22(26)20-21(29-14(2)23-20)19(24-25)15-9-10-17(27-3)18(11-15)28-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDRNNTIBUABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC(=C(C=C4)OC)OC)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of thiazolo[4,5-d]pyridazinones typically involves the reaction of appropriate thiazole and pyridazine derivatives. The specific compound was synthesized through established methods involving the condensation of 3,4-dimethoxyphenyl derivatives with thiazole-based precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

1. Analgesic and Anti-inflammatory Effects

Research indicates that compounds in the thiazolo[4,5-d]pyridazin series exhibit significant analgesic and anti-inflammatory properties. In vivo studies demonstrated that these compounds effectively reduced pain responses in models such as the acetic acid-induced writhing test and hot plate test. The tested compounds showed a dose-dependent response, suggesting their potential utility in pain management .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated that this compound possesses a notable ability to reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage associated with various diseases .

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro tests revealed that it exhibits significant inhibitory effects on gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Scavenging Free Radicals : Its structural features allow it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative stress.
  • Disruption of Membrane Integrity : The antimicrobial effects are likely due to its ability to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study published in MDPI demonstrated that this compound significantly decreased melanin production in B16F10 melanoma cells through inhibition of mushroom tyrosinase activity .
  • Another investigation focused on its analgesic properties found that it effectively reduced pain scores in animal models when administered at varying doses .

Data Summary

Activity Effect Model/Method
AnalgesicSignificant pain reliefAcetic acid writhing test
Anti-inflammatoryReduced inflammationHot plate test
AntioxidantScavenged free radicalsDPPH assay
AntimicrobialInhibited growth of bacteriaDisk diffusion method

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Position 7 Substitutions

  • 7-Thienyl derivatives :
    • 2-Methyl-7-thienyl analogs (e.g., from Demchenko & Lozinskii, 2010) replace the aromatic phenyl ring with a thiophene, enhancing π-π stacking interactions in antiviral applications .

Position 2 Substitutions

  • Methyl vs. Amino/Pyrrolidinyl groups: The 2-methyl group in the main compound contrasts with 2-pyrrolidinyl (Demchenko, ) or 2-amino substituents (Patel & Fernandes, 1989). Methyl may reduce polarity but improve metabolic stability compared to amine-containing analogs .

Position 5 Substitutions

  • 2-Methylbenzyl vs. In contrast, simpler alkyl chains (e.g., in pyrido[3,4-d]pyrimidines) may enhance solubility but reduce target affinity .

Antiviral Activity

  • The 2-methyl-7-thienyl analog (Demchenko & Lozinskii, 2010) exhibits antiviral properties, suggesting that electron-deficient heterocycles at position 7 enhance activity against viral targets . The main compound’s 3,4-dimethoxyphenyl group may redirect activity toward other targets due to increased electron density.

CXCR2 Antagonism

  • Thiazolo[4,5-d]pyrimidines (e.g., compounds 2 and 17b in ) show CXCR2 antagonism, but minor structural changes (e.g., substitution patterns) drastically reduce potency. The main compound’s dimethoxyphenyl group may interfere with receptor binding compared to pyrimidine-based antagonists .

Comparative Data Table

Compound Name / Structure Position 7 Substituent Position 2 Substituent Position 5 Substituent Biological Activity Source
7-(3,4-Dimethoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one 3,4-Dimethoxyphenyl Methyl 2-Methylbenzyl Not reported -
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one Phenyl Pyrrolidinyl Not specified Synthetic intermediate
2-Methyl-7-thienyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Thienyl Methyl Not specified Antiviral
Pyrido[3,4-d]pyrimidine analogs (e.g., compound 17b) Pyrimidine core Varied Varied Weak CXCR2 antagonism

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis of thiazolo[4,5-d]pyridazin-4-one derivatives typically involves cyclocondensation reactions or multi-step functionalization. For example, similar compounds are synthesized via [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under controlled temperatures (60–80°C) and solvent systems (e.g., ethanol or acetonitrile) . Purification often requires recrystallization from DMF–EtOH (1:1) mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Yield optimization may involve microwave-assisted synthesis to reduce reaction times . Structural confirmation is achieved via 1H^1 \text{H}-/13C^{13} \text{C}-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Spectroscopy : 1H^1 \text{H}-NMR is critical for resolving substituent positions (e.g., distinguishing 3,4-dimethoxyphenyl protons at δ 3.85–3.90 ppm) and confirming regiochemistry. 2D NMR (COSY, HSQC) helps assign fused-ring systems .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor < 0.05) provides unambiguous bond-length/angle data. For example, the thiazolo[4,5-d]pyridazine core typically shows a planar conformation with inter-ring torsion angles < 5° .

Q. What substituent modifications are commonly explored to enhance solubility or biological activity?

Substituents on the phenyl (3,4-dimethoxy vs. thiophene) and benzyl (2-methyl vs. halogenated) groups are modified to tune lipophilicity and bioactivity. For example:

Substituent TypeImpact on PropertiesReference
3,4-DimethoxyphenylEnhances π-π stacking with targets
2-MethylbenzylIncreases metabolic stability
Thiophene (vs. furan)Alters electronic density

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial) may arise from polymorphic forms or solvate formation. SC-XRD can identify conformational differences (e.g., twist angles in the benzyl group) that affect target binding. Pairing crystallography with molecular docking (e.g., AutoDock Vina) clarifies how structural variations influence interactions with enzymes like kinases or cytochrome P450 .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Stepwise substitution : Synthesize analogs with single substituent changes (e.g., replacing 3,4-dimethoxy with 3,4-dichloro) to isolate electronic/hydrophobic effects.
  • Bioassays : Use standardized in vitro models (e.g., MTT assays for cytotoxicity, MIC tests for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
  • Data analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, logP) with activity .

Q. How can researchers address contradictory solubility-stability data in formulation studies?

Contradictions often arise from solvent polarity or pH effects. Methodological approaches include:

  • pH-solubility profiling : Measure solubility in buffers (pH 1.2–7.4) using UV-Vis spectroscopy.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Co-solvent systems : Test solubilization with cyclodextrins or PEG-based surfactants .

Q. What computational strategies predict environmental persistence or toxicity?

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC50_{50} for Daphnia magna).
  • Metabolic fate : Simulate phase I/II metabolism with Schrödinger’s MetaSite to identify persistent metabolites .

Methodological Notes

  • Contradictory bioactivity : Cross-validate results using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis) .
  • Crystallography challenges : For poorly diffracting crystals, employ synchrotron radiation or cryo-cooling (100 K) to improve data quality .
  • Synthetic scalability : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., azides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.